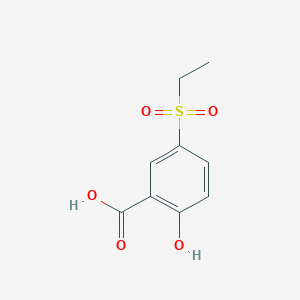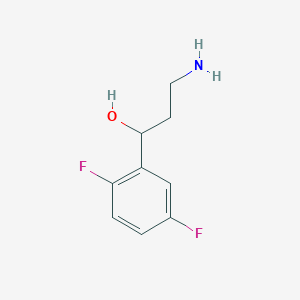![molecular formula C11H14ClN3O B13175631 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride is a synthetic organic compound that belongs to the class of phenol derivatives It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Amination: The pyrazole derivative is then subjected to amination, where an amino group is introduced at the 4-position of the pyrazole ring.
Coupling with Phenol: The aminopyrazole is coupled with a phenol derivative through a nucleophilic substitution reaction, forming the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The phenol group may also contribute to the compound’s activity through hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- **4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol
- **4-{1-[(1H-pyrazol-3-yl)amino]ethyl}phenol
- **4-{1-[(1H-pyrazol-5-yl)amino]ethyl}phenol
Uniqueness
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydrochloride salt, which can influence its solubility and stability. This compound’s specific structure may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C11H14ClN3O |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9;/h2-8,14-15H,1H3,(H,12,13);1H |
InChIキー |
QSCQJDIBWDRFPO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)O)NC2=CNN=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)




![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)


![5-{3-azabicyclo[3.1.0]hexan-3-yl}-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13175632.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)

